S-(2-carboxypropyl)-Cysteamine

Übersicht

Beschreibung

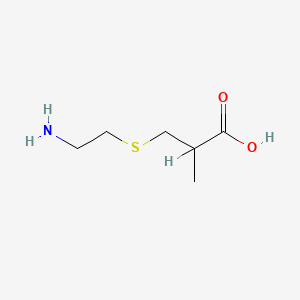

S-(2-carboxypropyl)-Cysteamine is a sulfur-containing amino acid derivative. It is structurally characterized by the presence of a carboxypropyl group attached to the sulfur atom of cysteamine. This compound is of interest due to its potential biological and chemical properties, which make it a subject of study in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-carboxypropyl)-Cysteamine typically involves the reaction of cysteamine with a carboxypropylating agent. One common method is the reaction of cysteamine with 2-bromo-propionic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous or organic solvent, with the temperature maintained at around 50-70°C to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxypropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted cysteamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

S-(2-carboxypropyl)-Cysteamine is characterized by a carboxypropyl group attached to the sulfur atom of cysteamine. This structural feature allows it to engage in diverse chemical reactions, such as oxidation, reduction, and substitution. The compound's mechanism of action involves interactions with molecular targets in biological systems, modulating enzyme activities and influencing metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. In vitro studies show that it can inhibit oxidative DNA degradation by hydroxyl free radicals, comparable to established antioxidants like glutathione and N-acetylcysteine .

- Cytotoxicity Modulation : It modulates cytotoxic effects in renal tubular epithelial cells by activating the Nrf2 pathway, crucial for cellular defense against oxidative stress. Additionally, it enhances the cytotoxic effects of certain heavy metals while providing protection against others, such as cisplatin .

- Inhibition of Cystathionine γ-Lyase : At sub-millimolar concentrations, this compound inhibits cystathionine γ-lyase, an enzyme involved in hydrogen sulfide synthesis, which has implications for cardiovascular health .

Diagnostic Biomarker for ECHS1 Deficiency

A significant application of this compound is its role as a biomarker in diagnosing ECHS1 deficiency. In a study involving patients with this metabolic disorder, elevated levels of this compound were detected in urine samples. This finding supports the use of urinary metabolite analysis for early diagnosis of metabolic disorders related to cysteine metabolism .

Case Study Overview

- Patient Analysis : Two patients with ECHS1 deficiency presented with developmental regression and abnormal MRI signals. Urinary analysis revealed significantly increased levels of this compound alongside other metabolites. Treatment included dietary modifications and N-acetylcysteine supplementation .

- Metabolite Correlation : A study analyzing six cases of ECHS1 deficiency reported the accumulation of this compound among other cysteine conjugates. This correlation emphasizes its potential utility in monitoring disease severity and therapeutic response .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of this compound compared to other cysteine derivatives:

| Compound | Antioxidant Activity | Cytotoxicity Modulation | Clinical Relevance |

|---|---|---|---|

| This compound | High | Yes | ECHS1 deficiency |

| S-Carboxymethyl-L-Cysteine | Moderate | Yes | Chronic obstructive pulmonary disease treatment |

| N-Acetylcysteine | High | Yes | Antioxidant therapy |

Wirkmechanismus

The mechanism of action of S-(2-carboxypropyl)-Cysteamine involves its interaction with various molecular targets in biological systems. The carboxypropyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfur atom can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

S-(2-carboxypropyl)-Cysteine: Similar in structure but with a different functional group attached to the sulfur atom.

S-(2-carboxypropyl)-Glutathione: A tripeptide containing the same carboxypropyl group.

S-(2-carboxypropyl)-Methionine: Another sulfur-containing amino acid derivative.

Uniqueness: S-(2-carboxypropyl)-Cysteamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to form stable complexes with metals and other molecules makes it particularly valuable in research and industrial applications.

Biologische Aktivität

S-(2-Carboxypropyl)-Cysteamine (SCPCM) is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a carboxypropyl group attached to the sulfur atom of cysteamine, making it a subject of interest in various scientific fields, including biochemistry, pharmacology, and toxicology. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

The biological activity of SCPCM is primarily linked to its interaction with various molecular targets within biological systems. It exhibits antioxidant properties and may influence sulfur metabolism, which is vital for numerous physiological processes. The compound's ability to scavenge free radicals suggests a protective role against oxidative stress, which is implicated in various diseases.

Biological Activities

Research indicates that SCPCM possesses several biological activities:

- Antioxidant Activity : SCPCM has been shown to protect cellular components from oxidative damage. In vitro studies demonstrate that it can inhibit oxidative DNA degradation by hydroxyl free radicals, comparable to glutathione and N-acetylcysteine .

- Cytotoxicity Modulation : SCPCM appears to modulate cytotoxic effects in renal tubular epithelial cells. It activates the Nrf2 pathway, which is crucial for cellular defense against oxidative stress . Furthermore, it has been observed to enhance the cytotoxic effects of certain heavy metals while protecting against others like cisplatin .

- Inhibition of Cystathionine γ-Lyase : At sub-millimolar concentrations, SCPCM inhibits cystathionine γ-lyase, an enzyme involved in hydrogen sulfide synthesis. This inhibition may have implications for metabolic pathways related to cardiovascular health .

Case Studies and Clinical Observations

A study analyzing patients with ECHS1 deficiency reported the presence of SCPCM among other cysteine/cysteamine conjugates. The research highlighted the importance of urinary analysis for these metabolites in diagnosing metabolic disorders . This finding underscores the relevance of SCPCM in clinical settings and its potential as a biomarker for certain metabolic conditions.

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of SCPCM compared to other cysteine derivatives:

| Compound | Antioxidant Activity | Cytotoxicity Modulation | Clinical Relevance |

|---|---|---|---|

| This compound | High | Yes | ECHS1 deficiency |

| S-Carboxymethyl-L-Cysteine | Moderate | Yes | COPD treatment |

| N-Acetylcysteine | High | Yes | Antioxidant therapy |

Eigenschaften

IUPAC Name |

3-(2-aminoethylsulfanyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-5(6(8)9)4-10-3-2-7/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRVABODKAYFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868563 | |

| Record name | 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-(2-carboxypropyl)-Cysteamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80186-81-8 | |

| Record name | 3-[(2-Aminoethyl)thio]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80186-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2-Carboxypropyl)cysteamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080186818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-carboxypropyl)-Cysteamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.